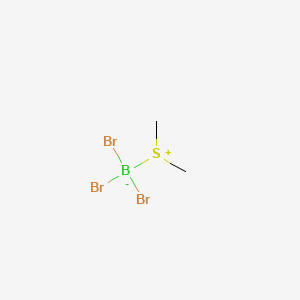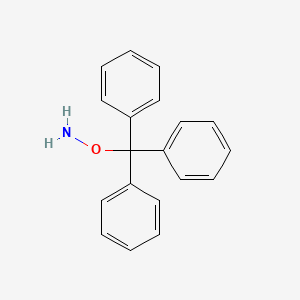
O-Tritylhydroxylamine
Overview
Description
O-Tritylhydroxylamine, also known as O-(Triphenylmethyl)hydroxylamine or Trityloxyamine, is an organic compound with the molecular formula C19H17NO. It is characterized by the presence of a hydroxylamine group bonded to a trityl substituent. This compound is often used as a protecting group for hydroxylamines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Tritylhydroxylamine can be synthesized through the condensation reaction of p-trityl formaldehyde and hydroxylamine under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions similar to those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: O-Tritylhydroxylamine undergoes various chemical reactions, including:
Deprotection: The trityl group can be removed under mild acidic conditions to yield the free hydroxylamine.
Substitution Reactions: It can participate in substitution reactions where the trityl group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are commonly used for deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Deprotection: The major product is the free hydroxylamine.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
O-Tritylhydroxylamine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of O-Tritylhydroxylamine involves its role as a protecting group. The trityl group stabilizes the hydroxylamine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free hydroxylamine can participate in various chemical reactions, including the formation of hydroxamate derivatives. These derivatives can inhibit enzymes by chelating metal ions at the active site, thereby modulating enzyme activity .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar to O-Tritylhydroxylamine, it is used as a protecting group for hydroxylamines but offers different stability and deprotection conditions.
O-(tert-Butyldimethylsilyl)hydroxylamine: Another protecting group for hydroxylamines, providing different reactivity and stability profiles.
Uniqueness: this compound is unique due to its stability under a wide range of conditions and its ease of deprotection under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
O-tritylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHJBSDSXDUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185777 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31938-11-1 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(triphenylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Triphenylmethoxy)amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP55QN74E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using O-Tritylhydroxylamine in palladium-catalyzed allylic substitution reactions compared to other nitrogen nucleophiles?
A1: this compound, along with other hydrazine and hydroxylamine derivatives, exhibits unique regioselectivity in palladium-catalyzed allylic substitutions. Unlike nucleophiles like morpholine, which favor substitution at the less hindered position, these compounds consistently yield the branched N-allyl product. [] This selectivity holds true across a variety of bisphosphine ligands, suggesting control lies with the reagent rather than the catalyst. [] This provides a valuable synthetic pathway to secondary and tertiary carbinamines, particularly useful for accessing challenging tertiary alkyl-substituted amines. []
Q2: How does the choice of solvent affect the selectivity of palladium-catalyzed hydroamination reactions with this compound?
A2: Solvent choice significantly impacts the product distribution in the reaction of O-benzylhydroxylamine with isoprene. While dichloromethane or toluene predominantly yield the diallylation product, switching to tetrahydrofuran leads to excellent selectivity for the desired branched, monoallylation product. [] This highlights the importance of careful solvent selection for optimizing reaction outcomes with this reagent.
Q3: Besides its use in palladium-catalyzed reactions, what other interesting structural features does this compound exhibit?
A3: this compound (C19H17NO) demonstrates a unique hydrogen bonding pattern in its solid-state structure. [] It forms dimers with three distinct hydrogen bond types: intermolecular N-H...N and N-H...π(arene), and intramolecular (aryl)C-H...O interactions. [] This complex network of interactions highlights the potential of this molecule for supramolecular chemistry and crystal engineering applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


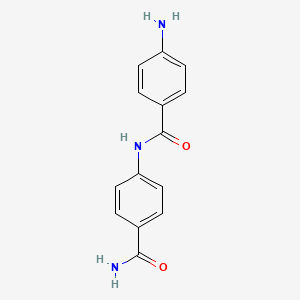

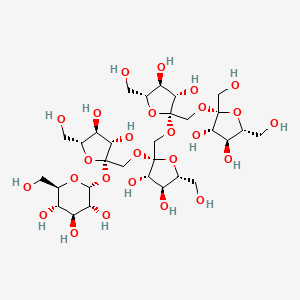
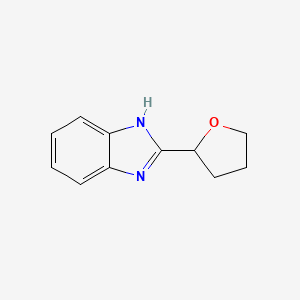
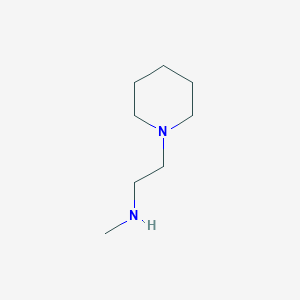
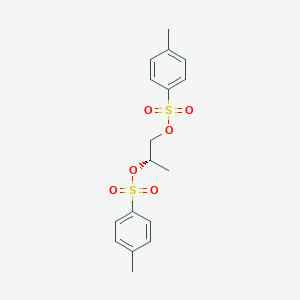

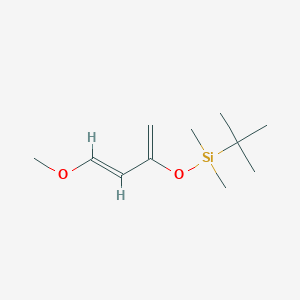
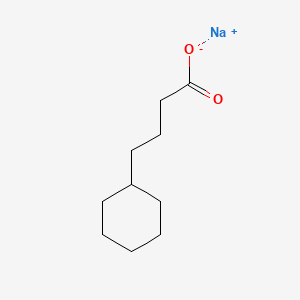
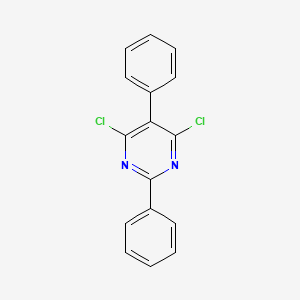
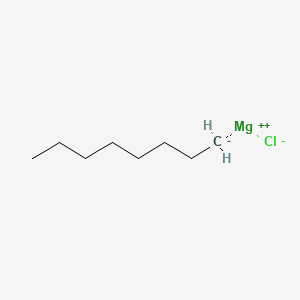

![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
